N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-butyl-7-chloro-N-ethyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-4-7-14-28(6-3)21-19-15-17(24)10-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-11-8-16(5-2)9-12-18/h8-13,15H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVGXRCUIRSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving a quinazoline derivative and an azide compound under suitable conditions.
Introduction of the sulfonyl group: This step involves the reaction of the triazoloquinazoline core with a sulfonyl chloride derivative, such as 4-ethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Alkylation reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol derivatives
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-7-chloro-N-ethyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-butyl-7-chloro-N-ethyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to the specific combination of functional groups and the presence of the triazoloquinazoline core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 893789-53-2) is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. The unique structural features of this compound, including its chloro and sulfonyl substituents, suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 472.0 g/mol. The compound's structure is characterized by a triazoloquinazoline core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN5O2S |
| Molecular Weight | 472.0 g/mol |
| CAS Number | 893789-53-2 |
Anticancer Properties
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of lung and breast cancer cells. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Mechanism of Action : The observed antiproliferative activity may be attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chloro Group : The presence of the chloro substituent at the 7-position enhances lipophilicity and may improve cellular uptake.
- Sulfonyl Group : The sulfonyl moiety is known to play a critical role in modulating biological activity through interactions with target proteins.
Study 1: Antiproliferative Activity
In a recent study examining the efficacy of various triazoloquinazolines, this compound was evaluated for its IC50 values against different cancer cell lines:
This data indicates that the compound exhibits potent activity against these cancer cell lines.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism of action of this compound through apoptosis assays:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
- Cell Cycle Arrest : The compound caused significant G0/G1 phase arrest in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
